molecular formula C21H23ClN6O3 B2987425 N-(3-chloro-4-methoxyphenyl)-2-(7-(4-methylpiperidin-1-yl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1286704-32-2

N-(3-chloro-4-methoxyphenyl)-2-(7-(4-methylpiperidin-1-yl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2987425
CAS No.: 1286704-32-2
M. Wt: 442.9
InChI Key: KNCKUFFADJCKKC-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-(7-(4-methylpiperidin-1-yl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide is a pyrimido[4,5-d]pyrimidine derivative featuring a fused bicyclic heteroaromatic core. Key structural elements include:

  • A 4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl backbone, which provides a planar, electron-deficient scaffold conducive to interactions with biological targets.
  • A 7-(4-methylpiperidin-1-yl) substituent, introducing a basic tertiary amine that may enhance solubility or modulate receptor binding.
  • A 2-acetamide linker connected to a 3-chloro-4-methoxyphenyl group, contributing steric bulk and electronic effects via the chloro and methoxy substituents.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[2-(4-methylpiperidin-1-yl)-5-oxopyrimido[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN6O3/c1-13-5-7-27(8-6-13)21-23-10-15-19(26-21)24-12-28(20(15)30)11-18(29)25-14-3-4-17(31-2)16(22)9-14/h3-4,9-10,12-13H,5-8,11H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCKUFFADJCKKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=C3C(=N2)N=CN(C3=O)CC(=O)NC4=CC(=C(C=C4)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Target Compound

  • Core : Pyrimido[4,5-d]pyrimidin-4(1H)-one.
  • Key Features : Two fused pyrimidine rings with a ketone at position 3.

Analog 1: N-(3-(4-chlorophenyl)-4-oxo-pyrimido[5,4-b]indol-2-yl)sulfanyl-acetamide ()

  • Core : Pyrimido[5,4-b]indole.
  • Key Differences : Incorporates an indole ring fused to pyrimidine, increasing aromatic surface area. A sulfanyl (-S-) linker replaces the oxygen-based acetamide, enhancing lipophilicity .

Analog 2: N-(3-chloro-4-methylphenyl)-2-(4-oxo-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide ()

  • Core : Pyrazolo[3,4-d]pyrimidine.
  • The tolyl group at position 1 increases hydrophobicity compared to the target’s methoxyphenyl .

Substituent Analysis

Compound Key Substituents Molecular Weight Notable Properties
Target Compound 7-(4-methylpiperidin-1-yl), 3-chloro-4-methoxyphenyl ~469.9* Balanced lipophilicity (Cl, OMe)
Compound 24 () Acetylated pyrido[4',3':4,5]thieno[2,3-d]pyrimidine, phenylamino group 369.44 Lower MW; thieno ring enhances rigidity
11f () Benzyl, diphenylthioether, diazepine Not available High steric complexity; potential for CNS activity
3b () 4-Methylpiperazinyl, acrylamide Not available Piperazine improves solubility; acrylamide enables covalent binding

*Estimated based on structural formula.

Physicochemical and Electronic Properties

  • Solubility : The target’s 4-methylpiperidinyl group may improve aqueous solubility compared to purely aromatic analogs (e.g., ’s sulfanyl derivative).
  • Electronic Effects : The 3-chloro-4-methoxyphenyl group provides electron-withdrawing (Cl) and donating (OMe) effects, fine-tuning electronic density on the acetamide linker.
  • Melting Points : Compound 24 () melts at 143–145°C, suggesting moderate crystallinity; similar behavior is expected for the target compound .

Q & A

Basic Research Questions

Q. What are the key challenges in optimizing the synthetic route for this compound, and how can reaction conditions be systematically improved?

  • Methodological Answer : The synthesis of pyrimido-pyrimidinone derivatives often requires multi-step reactions, including cyclization and substitution steps. For example, highlights the use of α-chloroacetamides in nucleophilic substitution reactions with heterocyclic amines under controlled conditions. To optimize yield and purity:

  • Use Design of Experiments (DoE) to evaluate variables (temperature, solvent polarity, catalyst loading) .
  • Monitor intermediates via HPLC or LC-MS to identify side products (e.g., incomplete substitution or oxidation byproducts) .
  • Employ flow chemistry for exothermic steps to enhance reproducibility and scalability .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Structural validation requires a combination of:

  • X-ray crystallography for unambiguous confirmation of the pyrimido-pyrimidinone core and substituent positions (see for analogous pyrimidine structures) .
  • High-resolution mass spectrometry (HRMS) to verify molecular formula accuracy (e.g., distinguishing Cl vs. Br isotopes) .
  • 2D NMR (e.g., 1H^{1}\text{H}-13C^{13}\text{C} HSQC) to resolve overlapping signals in the aromatic and piperidine regions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 4-methylpiperidin-1-yl substituent in biological activity?

  • Methodological Answer :

  • Analog synthesis : Replace the 4-methylpiperidine group with sterically/electronically distinct moieties (e.g., morpholine, pyrrolidine) and compare activity .
  • Computational docking : Use molecular dynamics simulations to assess binding affinity differences in target proteins (e.g., kinases or enzymes with hydrophobic pockets) .
  • Pharmacophore mapping : Overlay crystal structures of analogs (e.g., ) to identify critical hydrogen-bonding or hydrophobic interactions .

Q. What strategies resolve contradictions in reported biological activity data across different assay systems?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, redox environment) or off-target effects. To address this:

  • Perform dose-response curves in parallel assays (e.g., cell-free enzymatic vs. cell-based viability assays) .
  • Use isothermal titration calorimetry (ITC) to measure direct binding constants, bypassing cellular interference .
  • Analyze metabolic stability (e.g., liver microsome assays) to rule out compound degradation as a confounding factor .

Q. How can researchers design experiments to probe the metabolic pathways of this compound?

  • Methodological Answer :

  • In vitro metabolism : Incubate with human liver microsomes (HLM) and identify metabolites via LC-MS/MS. Focus on oxidation of the methoxyphenyl group or piperidine N-demethylation .
  • Isotope labeling : Synthesize a 14C^{14}\text{C}-labeled analog to track metabolite distribution in animal models .
  • CYP enzyme inhibition assays : Test interactions with CYP3A4/2D6 to predict drug-drug interaction risks .

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